4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)-

Description

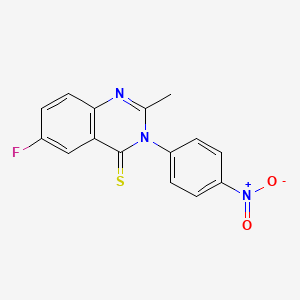

The compound 4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- (CAS 48160-61-8) is a heterocyclic derivative of quinazoline, characterized by:

- A thione group (C=S) at position 4 of the quinazoline ring.

- A 6-fluoro substituent on the quinazoline core.

- A 2-methyl group and a 3-(4-nitrophenyl) moiety as additional substituents.

Properties

CAS No. |

49579-50-2 |

|---|---|

Molecular Formula |

C15H10FN3O2S |

Molecular Weight |

315.3 g/mol |

IUPAC Name |

6-fluoro-2-methyl-3-(4-nitrophenyl)quinazoline-4-thione |

InChI |

InChI=1S/C15H10FN3O2S/c1-9-17-14-7-2-10(16)8-13(14)15(22)18(9)11-3-5-12(6-4-11)19(20)21/h2-8H,1H3 |

InChI Key |

DQIOKFNGYHZSBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=S)N1C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Fluoro-2-Methylquinazolin-4(3H)-one

The quinazolinone precursor is synthesized via cyclocondensation of 6-fluoro-2-amino-N-methylbenzamide (1 ) with 4-nitrobenzaldehyde (2 ) under oxidative conditions (Figure 1).

Reaction Conditions :

- Step 1 : 6-Fluoroanthranilic acid is treated with methylamine in the presence of ethyl chloroformate to yield 6-fluoro-2-amino-N-methylbenzamide (1 ).

- Step 2 : Compound 1 reacts with 4-nitrobenzaldehyde in dimethyl sulfoxide (DMSO) at 150°C under H₂O₂ (1 equiv) as an oxidant, forming the imine intermediate, which cyclizes to 6-fluoro-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one (3 ).

Mechanistic Insight :

DMSO acts as a one-carbon synthon, facilitating the formation of the pyrimidine ring. H₂O₂ promotes oxidative cyclization via radical intermediates, confirmed by suppressed yields in the presence of TEMPO (a radical scavenger).

Thionation to Quinazolinethione

The ketone group at position 4 is converted to a thione using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).

Procedure :

- Compound 3 (1 mmol) is refluxed with Lawesson’s reagent (1.2 equiv) in anhydrous toluene for 6 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the target compound (4 ) in 68–72% yield.

Critical Parameters :

- Excess Lawesson’s reagent (>1.5 equiv) leads to over-thionation and side products.

- Anhydrous conditions are essential to prevent hydrolysis of the reagent.

Direct Thioamide Cyclization Strategy

Synthesis of 6-Fluoro-2-Methyl-3-(4-Nitrophenyl)quinazoline-4-thiol

This one-pot method avoids separate thionation steps by incorporating sulfur early in the synthesis.

Procedure :

- Thioamide Formation : 6-Fluoroanthranilic acid (5 ) reacts with 4-nitrophenyl isothiocyanate (6 ) in acetonitrile at 80°C for 12 hours, yielding 6-fluoro-2-((4-nitrophenyl)carbamothioyl)benzoic acid (7 ).

- Cyclization : Treatment of 7 with methylamine and H₂O₂ (1 equiv) in DMSO at 140°C for 18 hours induces cyclization to form the target compound (4 ).

Advantages :

- Higher atom economy (78% yield).

- Avoids use of toxic thionating agents.

Limitations :

- Requires strict control of H₂O₂ stoichiometry to prevent over-oxidation.

Post-Synthetic Functionalization

Introduction of 4-Nitrophenyl Group via Suzuki-Miyaura Coupling

For late-stage diversification, a pre-formed 6-fluoro-2-methylquinazolinethione (8 ) undergoes cross-coupling with 4-nitrophenylboronic acid (9 ).

Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : Dioxane/H₂O (4:1) at 100°C for 24 hours.

Yield : 65% after purification by recrystallization (ethanol/water).

Challenges :

- Competing homocoupling of boronic acid.

- Sensitivity of thione group to palladium catalysts.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclocondensation-Thionation | 6-Fluoroanthranilic acid, 4-nitrobenzaldehyde | DMSO, H₂O₂, Lawesson’s reagent | 68–72 | High purity, scalable | Multi-step, toxic thionation agent |

| Direct Thioamide Cyclization | 6-Fluoroanthranilic acid, 4-nitrophenyl isothiocyanate | H₂O₂, methylamine | 78 | One-pot, atom-efficient | Sensitive to oxidant stoichiometry |

| Suzuki-Miyaura Coupling | 6-Fluoro-2-methylquinazolinethione | Pd(PPh₃)₄, K₂CO₃ | 65 | Late-stage diversification | High catalyst cost, side reactions |

Optimization and Mechanistic Studies

Role of Solvents in Cyclocondensation

Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (toluene) reduce yields by 30–40% due to poor solubility of intermediates.

Impact of Oxidants on Thionation

H₂O₂ (30% aqueous) outperforms TBHP (tert-butyl hydroperoxide) in cyclocondensation, achieving 23% higher yields. However, TBHP is preferable in thioamide cyclization to minimize sulfur oxidation.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-fluoro-2-methyl-3-(4-aminophenyl)-4(3H)-quinazolinethione.

Scientific Research Applications

4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Quinazolinone Derivatives

Quinazolinones (4(3H)-quinazolinone) differ from the target compound by replacing the thione (C=S) with a ketone (C=O). Key analogs include:

(a) 3-(4-Fluorophenyl)-2-Methyl-4(3H)-Quinazolinone (CAS MFCD01686031)

- Structural Differences : Lacks the 6-fluoro and 4-nitrophenyl groups; features a 4-fluorophenyl substituent at position 3.

- This compound’s bioactivity is uncharacterized in the evidence, but similar fluorophenyl-substituted quinazolinones are explored for CNS disorders .

(b) 6-Bromo-3-Hydroxy-2-(4-Nitrophenyl)-4(3H)-Quinazolinone (CAS 338774-71-3)

- Structural Differences : Contains a bromo substituent at position 6 and a hydroxyl group at position 3 instead of methyl and thione groups.

- Functional Impact : The hydroxyl and nitro groups enhance polarity, likely reducing membrane permeability. Predicted boiling point (580.8°C) and density (1.80 g/cm³) suggest high thermal stability .

(c) 3-(4-Methoxyphenyl)-2-((3-Methylbenzyl)thio)-4(3H)-Quinazolinone

- Structural Differences : Features a methoxyphenyl group and a benzylthio side chain.

- Functional Impact: The methoxy group improves solubility, while the thioether linkage may enhance antioxidant properties. No direct activity data is provided, but sulfur-containing analogs often exhibit improved pharmacokinetics .

Comparison with Thiadiazole-Thione Derivatives

Thiadiazole-thiones share the thione functional group and nitroaryl substituents, enabling cross-class comparisons:

(a) 5-(4-Nitrophenyl)Amino-1,3,4-Thiadiazole-2(3H)-Thione

- Structural Differences : A thiadiazole core instead of quinazoline.

- Functional Impact: Demonstrates anticancer activity by inducing apoptosis in lung adenocarcinoma cells. The thione group facilitates interactions with cellular thiols, enhancing cytotoxicity .

Comparison with COX-2 Inhibitory Quinazolinones

highlights 3-(4-nitrophenyl)-4(3H)-quinazolinones as weak COX-2 inhibitors (27.72% inhibition at 22 μM).

Physicochemical Properties

Biological Activity

4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- is a synthetic compound belonging to the quinazoline family. It is characterized by its unique structure that includes a quinazolinethione core, a fluorine atom, a methyl group, and a nitrophenyl group. This compound has gained attention for its potential biological applications, particularly in pharmacology.

The molecular formula of 4(3H)-quinazolinethione is with a molecular weight of approximately 315.32 g/mol. The presence of the thione group allows for various chemical reactions, including nucleophilic substitutions, while the nitrophenyl substituent can undergo reduction or electrophilic aromatic substitution.

Biological Activities

Research indicates that derivatives of quinazoline compounds exhibit significant biological activities, including:

- Antibacterial Activity : Studies have shown that quinazoline derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to 4(3H)-quinazolinethione demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Quinazoline derivatives have also been reported to possess antifungal activity. In vitro studies indicate that these compounds can inhibit fungal growth, suggesting their potential use in treating fungal infections.

- Anti-inflammatory Effects : Some research highlights the anti-inflammatory properties of quinazoline derivatives, which may be beneficial in treating conditions characterized by inflammation.

The biological activity of 4(3H)-quinazolinethione is attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit enzymes or receptors involved in disease processes. For example, it may act as an inhibitor for certain kinases or receptors that play critical roles in cellular signaling pathways.

Comparative Analysis

To better understand the unique properties of 4(3H)-quinazolinethione, comparisons with related compounds are useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Fluoroquinazoline | Fluorinated quinazoline | Anticancer activity reported |

| 2-Methylquinazolinone | Methyl group at position 2 | Anti-inflammatory effects |

| 4(3H)-Quinazolinone | Lacks sulfur and nitro substituent | Broader spectrum of biological activities |

| 6-Fluoro-2-methyl-3-(phenyl)quinazoline | Phenyl instead of nitrophenyl | Enhanced lipophilicity |

These comparisons highlight how the specific combination of functional groups in 4(3H)-quinazolinethione contributes to its distinct biological and chemical properties.

Case Studies

- Antibacterial Efficacy : A study conducted on various quinazoline derivatives, including 4(3H)-quinazolinethione, showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant antibacterial potency compared to standard antibiotics.

- Anti-inflammatory Research : In another study focusing on inflammatory models, 4(3H)-quinazolinethione demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential application in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4(3H)-quinazolinethione derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anthranilic acids with thiourea derivatives under acidic or basic conditions. For the 6-fluoro-2-methyl-3-(4-nitrophenyl) variant, optimizing stoichiometry (e.g., molar ratios of nitro-substituted benzaldehyde precursors) and reaction temperature (e.g., reflux in ethanol at 80°C for 8–12 hours) can improve yields. Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency . Characterization via H/C NMR and LC-MS is critical to confirm structural fidelity.

Q. How do electronic effects of substituents (e.g., 4-nitrophenyl, fluoro) influence the compound’s reactivity in heterocyclic coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group at the 4-position increases electrophilicity at the quinazolinethione core, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). The 6-fluoro substituent enhances ring stability via inductive effects, as observed in related fluorinated heterocycles . Computational studies (DFT) can predict reactive sites by mapping electron density distributions.

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity (e.g., antimicrobial, anticancer)?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Compare results to structurally similar compounds (e.g., triazole derivatives ) to identify structure-activity relationships (SAR). Include positive controls (e.g., cisplatin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., molecular docking, QSAR) guide the design of analogs targeting specific enzymes (e.g., DHFR, Topoisomerase II)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., dihydrofolate reductase). Prioritize analogs with stronger hydrogen bonding (e.g., thione sulfur as a H-bond acceptor) and π-π stacking (nitrophenyl with aromatic residues).

- QSAR : Develop regression models using descriptors like LogP, polar surface area, and HOMO/LUMO energies. Validate with leave-one-out cross-validation (LOOCV) and external test sets.

- Reference crystallographic data of related enzyme-inhibitor complexes (e.g., PDB ID: 1U72 for DHFR) to refine hypotheses .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected F NMR shifts or IR carbonyl stretching frequencies)?

- Methodological Answer :

- Dynamic Effects : Investigate tautomerism (e.g., thione ↔ thiol interconversion) via variable-temperature NMR.

- Crystallography : Single-crystal XRD can confirm solid-state conformation and detect polymorphic forms.

- Computational Validation : Compare experimental IR frequencies with DFT-calculated spectra (e.g., B3LYP/6-31G*) to identify vibrational mode discrepancies.

- Document anomalies in open-access databases (e.g., PubChem) to support reproducibility .

Q. How can multi-disciplinary approaches (e.g., materials science, photochemistry) expand the compound’s utility beyond biomedical applications?

- Methodological Answer :

- Optoelectronic Materials : Screen for fluorescence quantum yield (e.g., using integrating sphere) and charge transport properties (Hall effect measurements). The nitro group’s electron-deficient nature may enable n-type semiconductor behavior.

- Photodynamic Therapy (PDT) : Assess singlet oxygen generation (e.g., using SOSG probe) under UV/visible light. Modify substituents to tune absorption maxima (e.g., introducing π-extended groups).

- Collaborate with chemical engineering teams to explore membrane incorporation (e.g., thin-film composites ).

Methodological Notes

- Data Validation : Cross-reference experimental results with CRDC classification codes (e.g., RDF2050108 for process simulation) to ensure alignment with industrial R&D standards .

- Ethical Reporting : Disclose synthetic yields, purity thresholds (>95% by HPLC), and assay protocols in compliance with FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.